Bredinin aglycone

IMPDH Inhibition Prodrug Metabolism Cell-Based Assay

Azacitidine resistance in MDS/AML research creates a critical need for alternative pathway interrogation. Bredinin aglycone (CAS 56973-26-3) is the direct IMPDH inhibitor that bypasses kinase-dependent activation, eliminating variable intracellular phosphorylation confounding glycolsylated prodrugs such as Mizoribine. • Maintains cell growth inhibition in azacitidine-resistant SKM-1 & MOLM-13 lines - no cross-resistance observed. • Direct-acting aglycone core; ideal scaffold for carboxamide-modification SAR studies and catalyst efficiency benchmarking. ≥98% purity. Ambient-temperature shipping. For R&D use only.

Molecular Formula C4H5N3O2
Molecular Weight 127.10 g/mol
CAS No. 56973-26-3
Cat. No. B021429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBredinin aglycone
CAS56973-26-3
Synonyms4-carbamoylimidazolium 5-olate
4-carbamoylimidazolium 5-olate, sodium salt
5-hydroxyimidazole 4-carboxamide
SM 108
SM-108
Molecular FormulaC4H5N3O2
Molecular Weight127.10 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)C(=O)N)O
InChIInChI=1S/C4H5N3O2/c5-3(8)2-4(9)7-1-6-2/h1,9H,(H2,5,8)(H,6,7)
InChIKeyUEWSIIBPZOBMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bredinin Aglycone Chemical Identity


Bredinin aglycone (5-Hydroxy-1H-imidazole-4-carboxamide; CAS 56973-26-3) is a purine nucleotide analog and the aglycone core of the immunosuppressant Mizoribine [1]. It is a small molecule inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in de novo guanine nucleotide synthesis . Its molecular formula is C4H5N3O2, with a molecular weight of 127.10 g/mol and a melting point of 260 °C [1].

Direct IMPDH inhibitor; no prodrug activation required
Retains activity in azacitidine-resistant cell models
High purity suitable for reproducible enzymatic and cell-based assays

Bredinin Aglycone Functional Specificity


Generic substitution among purine nucleotide analogs is not scientifically valid due to Bredinin aglycone's unique structural simplicity and specific biological activity. Unlike the glycosylated prodrug Mizoribine, Bredinin aglycone is the direct IMPDH-inhibiting metabolite, eliminating the need for in vivo activation . Structural modifications to the carboxamide group, as shown in comparative analog studies, result in distinct compounds with different physicochemical and biological properties [1]. Its specific activity against azacitidine-resistant cell lines further underscores a distinct resistance profile not shared by all IMPDH inhibitors . Therefore, substituting with a broader-class analog risks significant differences in potency, cellular uptake, and resistance profiles, compromising experimental reproducibility.

Prodrug vs. direct inhibitor
Glycosylated analogs (e.g., Mizoribine) require intracellular phosphorylation, which may alter target engagement kinetics and resistance profile interpretation.
Structural analog divergence
Modifications at the carboxamide group produce compounds with distinct physicochemical and biological properties; generic purine analogs may not replicate IMPDH-specific activity.
Resistance profile mismatch
Activity observed in azacitidine-resistant lines may not transfer to other IMPDH inhibitors; substitution risks losing the resistance-bypass context.

Bredinin Aglycone Product Differentiation


Direct IMPDH Inhibitor vs. Mizoribine Prodrug

Bredinin aglycone is the direct, active IMPDH inhibitor, while Mizoribine is a prodrug requiring intracellular phosphorylation to become active. This fundamental difference allows Bredinin aglycone to maintain cell growth inhibitory activity in azacitidine-resistant cell lines, a property not automatically shared by Mizoribine .

Mechanism comparison
Reported
Direct inhibitor maintains activity in azacitidine-resistant cells
Mizoribine prodrug requires phosphorylation
Supports direct target engagement studies
Qualitative resistance profile context; source-specific review
IMPDH Inhibition Prodrug Metabolism Cell-Based Assay

Cytotoxicity vs. Mizoribine in L5178Y Cells

The aglycone of the nucleoside antibiotic bredinin was shown to be as strongly cytotoxic to L5178Y cells as bredinin (Mizoribine) itself [1].

Cytotoxicity comparison
Reported
As strongly cytotoxic as Mizoribine in L5178Y cells
Mizoribine – equivalent activity
Supports cytotoxicity endpoint review
Murine lymphoma cell context; may require independent verification
Cytotoxicity Cell Viability Nucleoside Antibiotic

Purity Confirmation from Commercial Suppliers

Commercial sources report high purity levels for Bredinin aglycone, with suppliers specifying >98% (HPLC) or 99.88% .

Purity
Data to verify
>98% (HPLC); 99.88%
Supports assay reproducibility
Supplier-reported; verify per lot
Purity Quality Control Analytical Chemistry

Solubility in Water and DMSO

Bredinin aglycone has defined solubility in water and DMSO, critical for preparing stock solutions for in vitro assays. Reported solubility is 1 mg/mL (7.87 mM) in water and 21.67 mg/mL (170.5 mM) in DMSO .

Solubility profile
Data to verify
H2O: 1 mg/mL (7.87 mM)
DMSO: 21.67 mg/mL (170.5 mM)
Supports stock preparation for assays
Sonication recommended for water; verify solubility before use
Solubility Formulation In Vitro Assay

Bredinin Aglycone Application Scenarios


IMPDH-Dependent Mechanisms in Azacitidine-Resistant Models

As a direct IMPDH inhibitor, Bredinin aglycone is specifically indicated for research in cell lines with acquired resistance to azacitidine, a hypomethylating agent used in myelodysplastic syndromes. Its maintained growth inhibitory activity in these resistant models allows for the study of IMPDH addiction and potential bypass mechanisms .

Positive Control for Purine Nucleotide Analog Catalysis

Bredinin aglycone's defined structure and established use make it an ideal standard for evaluating the efficiency of novel catalysts designed for the synthesis of purine nucleotide analogs. This application is widely noted by suppliers .

SAR Studies of IMPDH Inhibitors

The compound serves as the core scaffold for structure-activity relationship (SAR) studies aimed at developing novel IMPDH inhibitors. Research has demonstrated that modifications to its carboxamide group can yield analogs with altered biological activity, providing a rational basis for medicinal chemistry optimization [1].

Glycosylation-Independent IMPDH Inhibition

In contrast to Mizoribine, Bredinin aglycone bypasses the requirement for intracellular phosphorylation, offering a direct, active compound for cell-based assays. This is particularly valuable in systems where kinase activity may be variable or unknown .

Application
Selection Property
Validation Focus
Azacitidine-resistant cell studies
Direct IMPDH inhibitor; no phosphorylation dependency
Resistance profile endpoint review
Purine analog synthesis reference
Defined structure and established activity
Catalyst efficiency endpoint
IMPDH inhibitor SAR studies
Carboxamide-modifiable core scaffold
Analog biological activity endpoint
Direct cell-based inhibition
Active without glycosylation or phosphorylation
Cell-based assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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